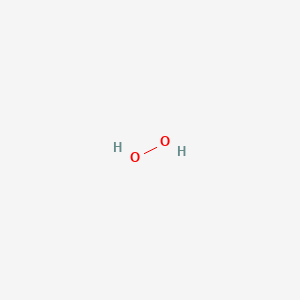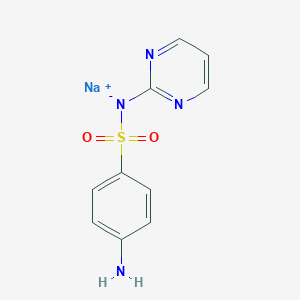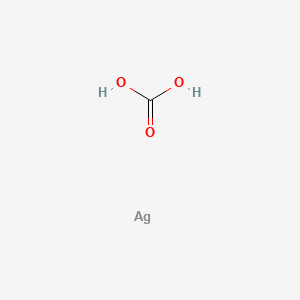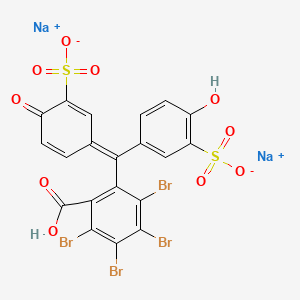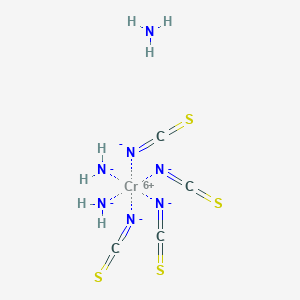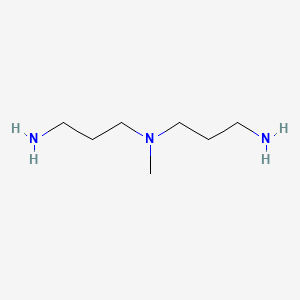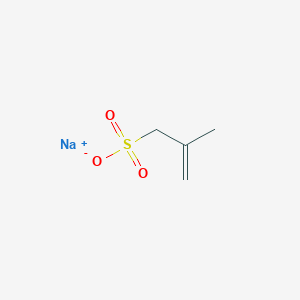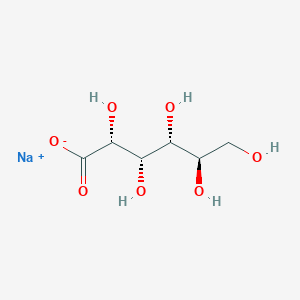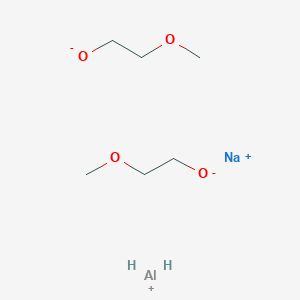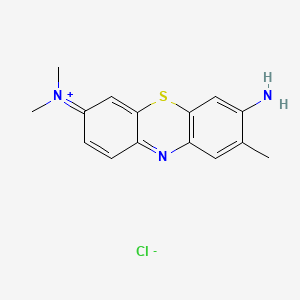![molecular formula C10H15NaO4S B7799212 sodium;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B7799212.png)
sodium;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
sodium;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate, also known as Rhodanine, is a heterocyclic compound with the molecular formula C3H3NOS2. It is characterized by a five-membered ring containing sulfur, nitrogen, and oxygen atoms. Rhodanine is known for its light yellow to dark yellow color and is commonly found in powder or crystalline form .
准备方法
Synthetic Routes and Reaction Conditions
Rhodanine can be synthesized through the reaction of carbon disulfide with ammonia and chloroacetic acid. The reaction typically involves heating the reactants in an aqueous medium, followed by acidification to precipitate the product. The general reaction scheme is as follows:
CS2+NH3+ClCH2COOH→C3H3NOS2+HCl+H2O
Industrial Production Methods
Industrial production of Rhodanine often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.
化学反应分析
Types of Reactions
Rhodanine undergoes various chemical reactions, including:
Oxidation: Rhodanine can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of Rhodanine can lead to the formation of thiol derivatives.
Substitution: Rhodanine can participate in nucleophilic substitution reactions, where the nitrogen or sulfur atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted Rhodanine derivatives depending on the reagents used.
科学研究应用
Rhodanine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and photographic chemicals.
作用机制
Rhodanine exerts its effects through various mechanisms, depending on its application. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfur and nitrogen atoms in Rhodanine play a crucial role in its binding affinity and specificity. Additionally, Rhodanine can interact with cellular pathways involved in inflammation and cell proliferation, contributing to its therapeutic potential .
相似化合物的比较
Similar Compounds
Thiazolidine: Similar in structure but lacks the oxygen atom present in Rhodanine.
Oxazolidine: Contains an oxygen atom in place of sulfur.
Imidazolidine: Contains nitrogen atoms in the ring structure.
Uniqueness of Rhodanine
Rhodanine’s unique combination of sulfur, nitrogen, and oxygen atoms in its ring structure imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
属性
IUPAC Name |
sodium;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4S.Na/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;/h7H,3-6H2,1-2H3,(H,12,13,14);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMAOFAHBPCBHJ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
